Vorasidenib - 1644545-52-7

Vorasidenib

Catalog Number: EVT-286493
CAS Number: 1644545-52-7
Molecular Formula: C14H13ClF6N6
Molecular Weight: 414.7404
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vorasidenib (AG-881) is a first-in-class, orally administered, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes. [] It is classified as a targeted therapy and plays a significant role in scientific research for its potential to treat mIDH1/2-driven cancers, particularly low-grade gliomas (LGG). [, , , ] Vorasidenib's unique ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain cancers. [, ] It is currently in clinical development and has shown promising results in clinical trials. [, , ]

Synthesis Analysis

Detailed information on the synthesis of Vorasidenib is primarily discussed in the paper "Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma." [] The paper highlights the use of X-ray cocrystal structures to characterize the compound binding site, leading to a deeper understanding of the dual mutant inhibition. []

Molecular Structure Analysis

Vorasidenib primarily functions by inhibiting the activity of mIDH1 and mIDH2 enzymes. [, , ] This inhibition prevents the conversion of alpha-ketoglutarate (αKG) to 2-hydroxyglutarate (2-HG), an oncometabolite. [, , ] The reduction of 2-HG levels is central to Vorasidenib's therapeutic effect. [, , , , ]

Mechanism of Action

Vorasidenib acts as a competitive inhibitor of mIDH1 and mIDH2 enzymes. [] It binds to the active site of these mutant enzymes, blocking the binding of αKG and preventing the formation of 2-HG. [, , ] By reducing 2-HG levels, Vorasidenib reverses the epigenetic dysregulation caused by the oncometabolite and inhibits tumor growth. [, ]

Physical and Chemical Properties Analysis

One of the key physical properties of Vorasidenib is its ability to penetrate the blood-brain barrier, making it effective against brain cancers like gliomas. [, , ] This property differentiates it from other IDH inhibitors with limited brain penetration. [, ] Its chemical properties are tailored for its binding to mIDH1/2 enzymes and inhibiting their activity. [, ]

Applications
  • Treatment of Low-Grade Gliomas: Vorasidenib has demonstrated significant potential in treating mIDH1/2-mutant LGGs. [, , , , , , , , ] Clinical trials like the INDIGO study have shown that it can significantly improve progression-free survival and delay the need for further intervention in patients with grade 2 mIDH1/2 gliomas. [, , , , ]
  • Modulation of Tumor Immune Microenvironment: Research indicates that Vorasidenib can impact the tumor immune microenvironment. [, ] Studies suggest that it can decrease DNA hypermethylation, inhibit tumor cell proliferation, activate interferon signaling, and increase T-cell infiltration in mIDH LGG. [, ]
  • Investigating Tumor Growth Rate: Research using Vorasidenib has enabled scientists to study tumor growth rate in mIDH1/2 gliomas. [] By analyzing tumor volume changes over time, researchers can evaluate the efficacy of Vorasidenib in slowing tumor growth. []
  • Perioperative Setting: Perioperative studies using Vorasidenib have demonstrated its ability to penetrate the brain and suppress 2-HG levels in resected tumors. [, , , ] This research provides valuable insights into the drug's impact on tumor biology and supports its further development, particularly in combination with immunotherapy. [, , ]
Future Directions
  • Optimizing Sequencing and Combination Therapies: Further research is needed to identify optimal sequencing and combinations of Vorasidenib with existing therapies, including immunotherapy. [, ]
  • Identifying Predictive Biomarkers: More research is necessary to identify predictive biomarkers for Vorasidenib response, allowing for better patient selection in clinical trials. [, ]
  • Long-term Effectiveness and Safety: Long-term studies are required to fully evaluate the effectiveness and safety of Vorasidenib in treating mIDH1/2-driven cancers. [, ]
  • Exploring Applications in Other Cancers: Research should explore the potential applications of Vorasidenib in other cancers harboring mIDH1/2 mutations, such as acute myeloid leukemia and cholangiocarcinoma. [, ]

Enasidenib (AG-221)

Relevance: While Enasidenib targets mIDH2, Vorasidenib is a dual inhibitor of both mIDH1 and mIDH2. [, , ]

2-Hydroxyglutarate (2-HG)

Relevance: 2-HG is the primary downstream effector of mIDH1/2, and its production is inhibited by Vorasidenib. Vorasidenib's therapeutic effect in gliomas is largely attributed to its ability to reduce 2-HG levels. [, , , , , , , , , , , ]

α-Ketoglutarate (α-KG)

Relevance: α-KG is competitively inhibited by 2-HG, the oncometabolite produced by mIDH1/2. By inhibiting mIDH1/2, Vorasidenib restores the balance between α-KG and 2-HG, thereby restoring normal cellular function and suppressing tumor growth. [, ]

5-Hydroxymethylcytosine (5hmC)

Relevance: 2-HG inhibits TET enzymes, leading to decreased 5hmC levels and contributing to epigenetic dysregulation in cancer. Vorasidenib treatment has been shown to increase 5hmC levels, suggesting a restoration of TET activity and a potential mechanism for its antitumor effects. [, ]

Properties

CAS Number

1644545-52-7

Product Name

Vorasidenib

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine

Molecular Formula

C14H13ClF6N6

Molecular Weight

414.7404

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1

InChI Key

QCZAWDGAVJMPTA-RNFRBKRXSA-N

SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Vorasidenib, AG-881, AG 881, AG881

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.